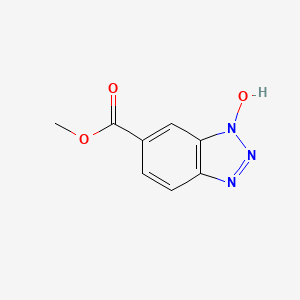

methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate

Description

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is a derivative of 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS 50907-17-0), where the carboxylic acid group is esterified with a methyl group. The parent compound is known for its role as a corrosion inhibitor and stabilizer in organic synthesis, particularly in stabilizing reactive intermediates . The benzotriazole core provides a planar aromatic system with a hydroxyl group at position 1 and a methyl ester at position 6, enabling diverse applications in materials science and medicinal chemistry.

Properties

IUPAC Name |

methyl 3-hydroxybenzotriazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8(12)5-2-3-6-7(4-5)11(13)10-9-6/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPXUYCYQVRBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=NN2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242966 | |

| Record name | Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743452-21-3 | |

| Record name | Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=743452-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate typically involves the reaction of 1-hydroxybenzotriazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted benzotriazole derivatives .

Scientific Research Applications

Organic Synthesis

- Reagent in Coupling Reactions : HOBt is widely used in the formation of amides and esters from carboxylic acids and amines. Its ability to produce stable activated intermediates facilitates smoother reaction conditions.

| Reaction Type | Example Reaction | Benefits |

|---|---|---|

| Amide Formation | Carboxylic Acid + Amine → Amide | High yield, reduced racemization |

| Ester Formation | Carboxylic Acid + Alcohol → Ester | Improved reaction rates |

Medicinal Chemistry

HOBt has been employed in the development of various pharmaceutical compounds due to its effectiveness in synthesizing complex molecules.

- Case Study: Antimicrobial Agents : Research has shown that derivatives of benzotriazole compounds exhibit significant antibacterial activity against resistant strains like MRSA and Acinetobacter baumannii. For instance, a study highlighted the synthesis of benzotriazole-based compounds that demonstrated potent activity against these pathogens with low cytotoxicity .

Biochemistry

In biochemical applications, HOBt is utilized to enhance the efficiency of peptide synthesis, particularly in automated systems.

- Peptide Synthesis : HOBt is integral in producing peptides with high purity and yield. It helps prevent side reactions that can lead to racemization or degradation of sensitive amino acids .

Industrial Applications

HOBt is also used in various industrial processes where its properties as a coupling agent are beneficial.

- Polymer Chemistry : The compound serves as a coupling agent in the production of polyamides and other polymers, contributing to improved material properties and performance.

Mechanism of Action

The mechanism of action of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate involves its interaction with molecular targets through its benzotriazole ring. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Substituent Variations in Benzotriazole Derivatives

Key structural analogs differ in substituent type and position, influencing electronic properties and bioactivity:

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) and nitro groups (strong electron-withdrawing) reduce electron density at the triazole ring, altering reactivity in nucleophilic substitutions compared to the hydroxyl group in the target compound .

- Bioactivity : The hydroxyl group in this compound may facilitate hydrogen bonding in biological systems, unlike halogenated analogs, which rely on hydrophobic interactions .

Physicochemical Properties

- Melting Points : Brominated and nitro-substituted benzotriazoles (e.g., : mp 252–253°C) exhibit higher melting points due to increased molecular symmetry and crystallinity compared to hydroxylated derivatives .

- Solubility : Methyl esterification likely improves solubility in aprotic solvents (e.g., DMSO, acetone) relative to the carboxylic acid form .

Corrosion Inhibition

The parent carboxylic acid is a known corrosion inhibitor for metals, forming protective films via adsorption. The ester derivative may exhibit modified adsorption kinetics due to reduced polarity .

Pharmaceutical Relevance

Triazole derivatives are prominent in drug discovery (e.g., antifungal agents). The hydroxyl group in the target compound could enhance binding to enzymes like carbonic anhydrase-II, as demonstrated in triazole-based inhibitors () .

Environmental Interactions

Hydroxylated benzotriazoles are studied for pollutant degradation. The ester form may hydrolyze in aqueous environments, releasing the carboxylic acid, which participates in redox cycles .

Biological Activity

Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate (MHB) is a compound belonging to the benzotriazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of MHB, focusing on its antimicrobial properties and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 193.16 g/mol

- CAS Number : 3782589

Antimicrobial Activity

Benzotriazoles, including MHB, have been extensively studied for their antimicrobial properties. Research indicates that MHB exhibits significant antibacterial activity against various strains of bacteria.

Antibacterial Studies

In a study examining the antibacterial efficacy of benzotriazole derivatives, MHB was tested against both Gram-positive and Gram-negative bacteria. The results showed that MHB has a notable ability to inhibit the growth of:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for MHB were found to be comparable to established antibiotics, indicating its potential as an effective antibacterial agent .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 - 25 |

| Escherichia coli | 25 - 50 |

| Pseudomonas aeruginosa | 25 - 50 |

Structure-Activity Relationship (SAR)

The biological activity of MHB can be attributed to its structural features. The presence of the hydroxyl group at position 1 and the carboxylate group at position 6 significantly contribute to its antimicrobial activity. Studies suggest that modifications in these positions can enhance or reduce biological efficacy .

Case Study 1: Antiparasitic Activity

A recent investigation assessed the antiparasitic effects of MHB derivatives on Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that certain derivatives exhibited dose-dependent growth inhibition of epimastigotes and trypomastigotes:

- At a concentration of 50 μg/mL, MHB derivatives reduced epimastigote numbers by approximately 64% after 72 hours.

- The same concentration led to a notable increase in mortality among trypomastigotes, demonstrating the compound's potential as an antiparasitic agent .

Case Study 2: Antifungal Activity

Research also highlighted the antifungal properties of benzotriazole derivatives, including MHB, against Candida albicans. The introduction of halogen substituents at specific positions on the benzotriazole ring enhanced antifungal activity:

| Compound | MIC (μg/mL) |

|---|---|

| MHB with Cl substitution | 12.5 - 25 |

| MHB without substitutions | >50 |

These findings underscore the importance of structural modifications in optimizing biological activity .

Q & A

Q. What are the optimal synthetic routes for methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, methyl esterification of carboxylic acid intermediates (e.g., 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid) using methanol and catalytic sulfuric acid under reflux (72 hours) is a common approach . Purification involves recrystallization from ethanol or methanol, monitored by thin-layer chromatography (TLC) for homogeneity . Yield optimization requires precise stoichiometric control of reactants and inert atmosphere conditions to minimize hydrolysis of the ester group.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystallization in solvents like ethyl acetate or DMSO/water mixtures can yield suitable crystals. Refinement using SHELXL or WinGX software validates bond lengths, angles, and torsion angles. Complementary techniques include:

- NMR spectroscopy : and NMR to verify substituent positions and esterification.

- FT-IR spectroscopy : Peaks at ~1700 cm confirm the carbonyl (C=O) group .

Q. What analytical methods are recommended for assessing the compound’s stability under varying pH and temperature?

- Methodological Answer : Stability studies should employ:

- High-performance liquid chromatography (HPLC) : Monitor degradation products under acidic/alkaline conditions (pH 1–13).

- Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C).

- UV-Vis spectroscopy : Track absorbance changes in accelerated aging experiments (e.g., 40°C/75% relative humidity) .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of its synthesis?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and energy barriers for key steps like cyclization or esterification. Molecular dynamics (MD) simulations predict solvent effects on reaction kinetics. Software such as Gaussian or ORCA can validate intermediates observed via LC-MS .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies in bond angles or disorder in crystal lattices require iterative refinement using SHELXL . High-resolution data (>1.0 Å) and twinning detection (via PLATON) improve accuracy. For ambiguous electron density, complementary techniques like powder XRD or solid-state NMR resolve polymorphism issues .

Q. How can its bioactivity be rationalized through structure-activity relationship (SAR) studies?

- Methodological Answer : SAR analysis involves synthesizing analogs (e.g., varying substituents on the benzotriazole ring) and testing biological activity (e.g., enzyme inhibition, cytotoxicity). Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies key interactions (hydrogen bonds, π-π stacking) . Pharmacophore modeling (Schrödinger Phase) prioritizes modifications for enhanced binding .

Q. What experimental designs assess its environmental fate and ecotoxicological risks?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Abiotic studies : Hydrolysis rate (pH 7.4 buffer), photodegradation (UV light, HPLC monitoring).

- Biotic studies : Bioaccumulation potential (logP via shake-flask method), microbial degradation (OECD 301F test).

- Toxicity assays : Daphnia magna acute toxicity (EC50), Ames test for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.